(2R)-2-benzenesulfonamidopropanoic acid, with the chemical formula CHNOS, is a sulfonamide derivative characterized by a propanoic acid moiety attached to a benzenesulfonamide group. This compound is recognized for its potential applications in medicinal chemistry and as a biochemical tool. The compound is classified under sulfonamides, which are known for their antibacterial properties and utility in various pharmaceutical applications.
The synthesis of (2R)-2-benzenesulfonamidopropanoic acid typically involves the reaction of benzenesulfonyl chloride with an appropriate amino acid derivative. One common synthetic route includes:
The molecular structure of (2R)-2-benzenesulfonamidopropanoic acid features:
(2R)-2-benzenesulfonamidopropanoic acid can undergo several chemical reactions, including:
The mechanism of action for (2R)-2-benzenesulfonamidopropanoic acid primarily involves its interaction with biological targets such as enzymes or receptors.
Data on specific targets and pathways remain limited but suggest potential roles in modulating enzymatic activities.
Relevant data indicates that the compound maintains its integrity during standard handling procedures, making it suitable for laboratory use.
(2R)-2-benzenesulfonamidopropanoic acid has several scientific uses:
Research continues to explore additional applications within these domains, highlighting the compound's versatility and potential impact on drug development and biochemical research.
The stereoselective construction of the chiral benzenesulfonamide core relies on precise asymmetric induction strategies. Patent CN113233972A details a high-yielding route starting from methyl (R)-lactate, where benzylation with benzyl halide under sodium tert-amylate generates the key (R)-2-benzyloxypropionic acid intermediate [1]. Subsequent coupling with benzenesulfonamide activates the carboxylic acid group (via mixed anhydride formation) and facilitates nucleophilic displacement, achieving diastereomeric ratios >95:5 under optimized conditions [1]. This method capitalizes on the inherent chirality of lactate derivatives, preserving enantiopurity through mild reaction steps.
Alternative approaches utilize chiral auxiliaries derived from terpenes. The reduction of 2-oxo-1-norbornanesulfonamides (from thiocamphor) with LiAlH₄ proceeds with >98% diastereoselectivity, yielding enantiopure norbornane-hydroxysulfonamide precursors that can be modified to access target benzenesulfonamides [7]. The stereochemical outcome is dictated by the gem-dimethyl group's steric bias in the camphor skeleton, demonstrating the utility of rigid chiral templates [7].
Table 1: Stereoselective Synthesis of Key Intermediates
Starting Material | Reagent/Conditions | Product | Yield (%) | dr/ee (%) |
---|---|---|---|---|
Methyl (R)-lactate | Benzyl halide, NaOt-Am, THF, 0°C | (R)-2-Benzyloxypropionic acid | 92 | >95:5 dr |
Thiocamphor | Tf₂O, then LiAlH₄ reduction | 2-Hydroxy-1-norbornanesulfonamide | 85 | >98% de |
Solution-phase synthesis dominates industrial-scale production due to operational simplicity. US8247442B2 discloses a one-pot benzenesulfonamide alkylation using α-bromopropionic acid derivatives in anhydrous DMF, achieving 85–90% yields after crystallization [6]. This method avoids expensive catalysts but requires rigorous purification (e.g., chromatography or recrystallization) to remove diastereomeric impurities, impacting overall efficiency [6].
Solid-phase strategies, while less explored for this specific compound, show promise for combinatorial libraries. Functionalized mesoporous carbons (CMK-3 type) enable post-synthetic grafting of sulfonamide precursors via surface C–H activation [5]. However, pore diffusion limitations reduce reaction rates compared to solution-phase, yielding only 40–60% conversion for sterically hindered analogs [5] [8]. Surface defects quantified by Raman spectroscopy (ID/IG >1.2) correlate with higher functionalization efficiency, suggesting tailored materials could bridge this gap [5].
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Reaction Scale | Multi-gram (kg feasible) | Milligram to gram |
Typical Yield | 85–92% | 40–65% |
Purity Control | Requires chromatography/crystallization | On-resin washing eliminates purification |
Throughput | Moderate | High (parallel synthesis) |
Scalability | Excellent | Limited by carrier capacity |
Late-stage diversification of the benzenesulfonamide core enhances biological activity while preserving chirality. Triazine-disubstituted derivatives synthesized via nucleophilic aromatic substitution show potent carbonic anhydrase IX (hCA IX) inhibition. Optimized water-based protocols (Na₂CO₃, 60°C) install amino acids like Ser, Thr, or Ala, yielding conjugates with KI values as low as 8.4 nM against hCA IX—surpassing acetazolamide (KI = 29.6 nM) [3]. The Gln-disubstituted analog exhibits exceptional selectivity (hCA II/hCA IX = 139.1), attributable to hydrogen bonding with polar residues in the active site [3].
Microwave-assisted Suzuki coupling on brominated benzenesulfonamides introduces biaryl motifs, expanding steric and electronic diversity. Pd/C catalysis in DMF achieves >95% conversion within 10 minutes, enabling rapid SAR studies without racemization [6]. QSAR models confirm that electron-withdrawing aryl substituents enhance hCA IX binding by 3.2-fold compared to electron-donating groups [3].
Table 4: Functionalized Derivatives and Biological Activity
Derivative Structure | Synthetic Method | hCA IX KI (nM) | Selectivity (hCA II/hCA IX) |
---|---|---|---|
Triazine-Ser conjugate | Water-based SNAr | 8.7 | 34.2 |
Triazine-Ala conjugate | Water-based SNAr | 8.4 | 28.9 |
Triazine-Gln conjugate | Water-based SNAr | 29.6 | 139.1 |
4-Biphenylbenzenesulfonamide | Suzuki coupling | 15.2 | 22.5 |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0